molecular formula C14H18O3 B14240127 tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate CAS No. 393186-04-4

tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate

Cat. No.: B14240127
CAS No.: 393186-04-4
M. Wt: 234.29 g/mol
InChI Key: OSTXXXJWNOUJKR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyphenyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology and Medicine: In the field of medicine, this compound has potential applications as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable precursor for the development of drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the production of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science research .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis to release the active hydroxyphenyl compound, which can then exert its effects on target pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxypent-4-enoate
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • tert-Butyl 3-hydroxypropionate

Comparison: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is unique due to the presence of both a hydroxyphenyl group and a but-2-enoate moiety. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 3-hydroxypent-4-enoate lacks the aromatic hydroxyphenyl group, which significantly alters its chemical behavior and applications .

Properties

CAS No.

393186-04-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 3-(4-hydroxyphenyl)but-2-enoate

InChI

InChI=1S/C14H18O3/c1-10(9-13(16)17-14(2,3)4)11-5-7-12(15)8-6-11/h5-9,15H,1-4H3

InChI Key

OSTXXXJWNOUJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)C1=CC=C(C=C1)O

Origin of Product

United States

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